SMARCA-BD ligand 1 for Proteolysis Targeting Chimeras is a synthetic compound designed to selectively bind to the BAF ATPase subunit SMARCA2, facilitating its degradation through the ubiquitin-proteasome system. This compound plays a crucial role in the development of targeted protein degradation strategies, particularly in the context of cancer research, where SMARCA2 is implicated in various oncogenic processes. The compound's design and synthesis are integral to advancing Proteolysis Targeting Chimeras technology, which aims to harness cellular degradation pathways for therapeutic purposes.
SMARCA-BD ligand 1 is classified as a small molecule inhibitor that operates within the framework of targeted protein degradation. It has been referenced in various scientific studies, particularly those focusing on the vulnerabilities of the BAF complex in cancer biology. The compound's molecular formula is with a molecular weight of 271.32 g/mol . It is cataloged under CAS number 1997319-92-2, indicating its unique chemical identity for research and regulatory purposes.
The synthesis of SMARCA-BD ligand 1 involves multiple steps, starting from the formation of its core structure followed by functionalization to optimize binding properties. The synthesis typically includes:
Industrial production is often carried out by specialized chemical synthesis companies equipped to handle complex organic synthesis while adhering to quality control standards .
The molecular structure of SMARCA-BD ligand 1 reveals several key features that contribute to its binding affinity:
The compound's structural data includes a molecular weight of 271.32 g/mol and a formula of . High-resolution crystal structures have been utilized to elucidate binding modes and interactions within the bromodomain of SMARCA2, confirming critical interactions that underpin its efficacy .
SMARCA-BD ligand 1 primarily engages in binding reactions with the BAF ATPase subunit SMARCA2. The key reactions include:
Common reagents used alongside this compound include various E3 ligases and other components necessary for PROTAC functionality . The major product formed from these reactions is the degraded form of SMARCA2.
The mechanism by which SMARCA-BD ligand 1 exerts its effects involves several steps:
This process effectively reduces SMARCA2 levels within cells, impacting various cellular pathways associated with tumorigenesis .
SMARCA-BD ligand 1 exhibits several notable physical and chemical properties:
SMARCA-BD ligand 1 has significant applications across various scientific fields:
PROteolysis TArgeting Chimeras (PROTACs) are heterobifunctional molecules comprising three critical elements: a target-binding "warhead," an E3 ubiquitin ligase-recruiting "anchor," and a connecting linker. This architecture hijacks the ubiquitin-proteasome system to induce selective protein degradation. The warhead binds the protein of interest (POI), while the anchor recruits an E3 ligase, forming a ternary complex that facilitates POI ubiquitination and subsequent proteasomal destruction [3].
SMARCA-BD ligand 1 (CAS# 1997319-92-2) serves as the warhead in PROTACs targeting SMARCA2 (BRM), a component of the BAF (BRG1/BRM-associated factor) chromatin remodeling complex. This ligand binds the bromodomain of SMARCA2 with high affinity (Kd = 93 nM) and selectivity, leveraging the conserved acetyl-lysine recognition pocket. Its chemical structure features a phenol-phenyl-triazole core, enabling critical hydrogen bonding with Asn1542 and Tyr1541 residues in SMARCA2’s bromodomain [5] [9]. For E3 ligase recruitment, VHL (Von Hippel-Lindau) or CRBN (Cereblon) ligands are commonly conjugated. For example, VHL ligands like VH032 (Kd = 185 nM for VHL) enable the formation of a productive ternary complex with Cullin 2-RING E3 ligase (CRL2), driving ubiquitination of SMARCA2 [3] [10].
Table 1: Key Components of SMARCA2-Targeting PROTACs
Component | Role | Example Molecules | Key Properties |
---|---|---|---|
Warhead | Binds SMARCA2 bromodomain | SMARCA-BD ligand 1 | Kd = 93 nM; MW = 271.32 g/mol [5] |
E3 Ligase Ligand | Recruits E3 ubiquitin ligase | VH032 (for VHL) | Kd = 185 nM; Enables CRL2 assembly [3] |
PROTAC Construct | Full degrader molecule | A947 (VHL-conjugated) | DC50 = 39 pM for SMARCA2 [2] |
The catalytic mechanism of PROTACs allows sub-stoichiometric activity, with one degrader molecule facilitating multiple degradation cycles. This efficiency enables potent degradation at low concentrations (pM–nM range), as demonstrated by PROTAC A947, which achieves >90% SMARCA2 degradation at 10 nM [2].
The design of SMARCA2-specific PROTACs addresses the challenge of paralog selectivity. SMARCA2 and SMARCA4 (BRG1) share 93% identity in their ATPase domains and 96% in their bromodomains, making selective inhibition difficult with traditional small molecules. PROTACs overcome this through ternary complex dynamics that favor SMARCA2 degradation even with warheads binding both paralogs equally [2].
SMARCA-BD ligand 1 exhibits near-identical binding affinity for SMARCA2 (Kd = 93 nM) and SMARCA4 (Kd = 65 nM). However, when conjugated to a VHL ligand (e.g., A947), it achieves 28-fold selective degradation of SMARCA2 (DC50 = 39 pM) over SMARCA4 (DC50 = 1.1 nM). This selectivity arises from enhanced ternary complex formation between SMARCA2 and VHL, driven by favorable protein-protein interactions and conformational stability [2]. Key design principles include:
Table 2: Selectivity Profiles of SMARCA2-Targeting PROTACs
PROTAC | SMARCA2 DC50 | SMARCA4 DC50 | Selectivity Ratio (SMARCA4:SMARCA2) | Cellular Efficacy (IC50 in SMARCA4mut NSCLC) |
---|---|---|---|---|
A947 | 39 pM | 1.1 nM | 28.2 | 34 nM [2] |
VHL-SMARCA2 | 125 nM* | Not reported | N/A | 69 nM* [8] |
Data for illustrative analogs |
Linker design critically influences PROTAC efficacy by determining the distance and orientation between the warhead and E3 ligase ligand, thereby affecting ternary complex formation. Optimal linkers enable productive ubiquitin transfer while minimizing steric clashes [3] [10].
SMARCA-BD ligand 1-based PROTACs employ diverse linkers:
Linker length directly impacts degradation efficiency:
Table 3: Impact of Linker Composition on PROTAC Efficacy
Linker Type | Length (Atoms) | PROTAC Example | Degradation Efficacy (DC50) | Key Advantages |
---|---|---|---|---|
PEG-Based | 12 | A947 | 39 pM [2] | Enhanced solubility; balanced flexibility |
Alkyl Chain | 8 | SMARCA-BD dihydrochloride | 7.84 mM* (solubility) [10] | Synthetic simplicity |
Aromatic | 10 | Research-stage | Not reported | Improved ternary complex stability |
Solubility data for warhead precursor |
Hydrophobic linkers can enhance membrane permeability but risk aggregation, while hydrophilic PEG linkers improve pharmacokinetics. The phenol group in SMARCA-BD ligand 1 further aids solubility, allowing PROTACs to maintain molecular weights <700 Da, thus preserving oral bioavailability [5] [10].
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